

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-5-methylacetophenone

Cat. No.: B074881

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for **2-Hydroxy-5-methylacetophenone**, a key intermediate in the pharmaceutical and fine chemical industries. This document details the core synthetic methodologies, including the Fries rearrangement and Friedel-Crafts acylation, providing in-depth experimental protocols and quantitative data to support research and development.

Core Synthesis Pathways

The synthesis of **2-Hydroxy-5-methylacetophenone** is predominantly achieved through two classical organic reactions: the Fries rearrangement of p-cresyl acetate and the Friedel-Crafts acylation of p-cresol. Both methods offer viable routes to the target molecule, with variations in reaction conditions influencing yield and purity.

Fries Rearrangement of p-Cresyl Acetate

The Fries rearrangement is a robust method for the synthesis of hydroxyaryl ketones from phenolic esters.^{[1][2]} The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride ($AlCl_3$), and involves the intramolecular migration of an acyl group to the aromatic ring.
^{[1][2]}

The reaction of p-cresyl acetate with a Lewis acid catalyst leads to the formation of an acylium ion intermediate. This electrophile then attacks the aromatic ring, primarily at the ortho position

to the hydroxyl group, to yield **2-Hydroxy-5-methylacetophenone**. The temperature of the reaction can influence the regioselectivity, with higher temperatures generally favoring the ortho product.

A greener alternative to the traditional Fries rearrangement involves the use of a solid composite catalyst and microwave irradiation. This method aims to reduce the generation of aluminum-containing waste and minimize equipment corrosion.^[3]

Friedel-Crafts Acylation of p-Cresol

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.^[4] In this pathway, p-cresol is acylated using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like AlCl_3 .^{[5][6]}

The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of p-cresol. The hydroxyl and methyl groups on the p-cresol ring are ortho, para-directing activators. Due to the steric hindrance from the methyl group, the acylation predominantly occurs at the ortho position to the hydroxyl group, leading to the formation of **2-Hydroxy-5-methylacetophenone**.

Data Presentation

The following tables summarize the quantitative data for the key synthesis pathways of **2-Hydroxy-5-methylacetophenone**.

Table 1: Fries Rearrangement of p-Cresyl Acetate

Parameter	Value	Reference
Starting Material	p-Cresyl acetate	[1]
Catalyst	Anhydrous AlCl_3	[1]
Reactant Ratio	50 ml p-cresyl acetate to 120 g AlCl_3	[1]
Temperature	120°C	[1]
Reaction Time	45 minutes	[1]
Yield	38 g	[1]
Melting Point	50°C	[1]

Table 2: Microwave-Assisted Fries Rearrangement

Parameter	Value	Reference
Starting Material	4-Nonylphenol and acetic acid (to form the ester in situ)	[3]
Catalyst	Solid composite catalyst (silica gel loaded composite chloride salt)	[3]
Solvent	n-Hexane	[3]
Treatment	Microwave irradiation	[3]
Note	This method produces a derivative, 2-hydroxy-5-nonyl acetophenone.	[3]

Table 3: Friedel-Crafts Acylation of p-Cresol (Adapted from Toluene Acylation)

Parameter	Value	Reference
Starting Material	p-Cresol	[5][6]
Acyling Agent	Acetyl chloride or Acetic anhydride	[5][7]
Catalyst	Anhydrous AlCl ₃	[5][8]
Solvent	Dichloromethane	[5][8]
Temperature	0-5°C (addition), then room temperature	[6]
Reaction Time	1-2 hours at room temperature	[6]
Work-up	Quenching with ice and HCl, extraction, and washing	[5][6]
Note	Yield and purity are expected to be high, with the primary product being the ortho-acylated isomer.	

Experimental Protocols

Fries Rearrangement of p-Cresyl Acetate

Materials:

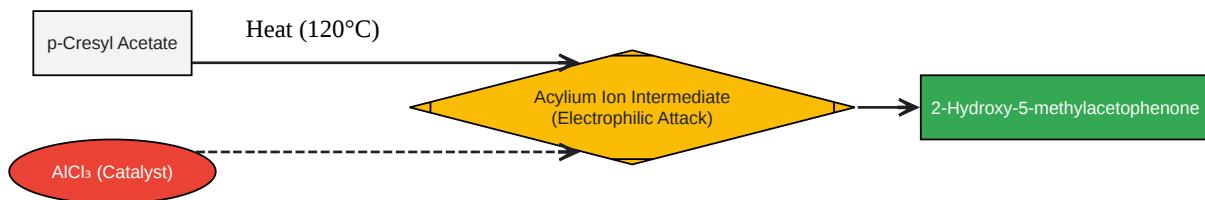
- p-Cresyl acetate (50 ml)
- Anhydrous aluminum chloride (120 g)
- Ice cold water
- Hydrochloric acid (HCl)
- Glacial acetic acid

Procedure:

- In a reaction vessel, mix p-cresyl acetate (50 ml) with anhydrous aluminum chloride (120 g).
- Heat the mixture at 120°C for 45 minutes in an oil bath.
- After the reaction is complete, cool the mixture.
- Decompose the reaction mixture by carefully adding it to ice-cold water containing a small amount of HCl. This will produce a crude ketone.
- Purify the crude product by dissolving it in glacial acetic acid.
- Allow the solution to fall drop by drop with constant stirring to precipitate the purified product.
- Filter the resulting greenish-white solid.
- The expected yield is approximately 38 g with a melting point of 50°C.[\[1\]](#)

Friedel-Crafts Acylation of p-Cresol

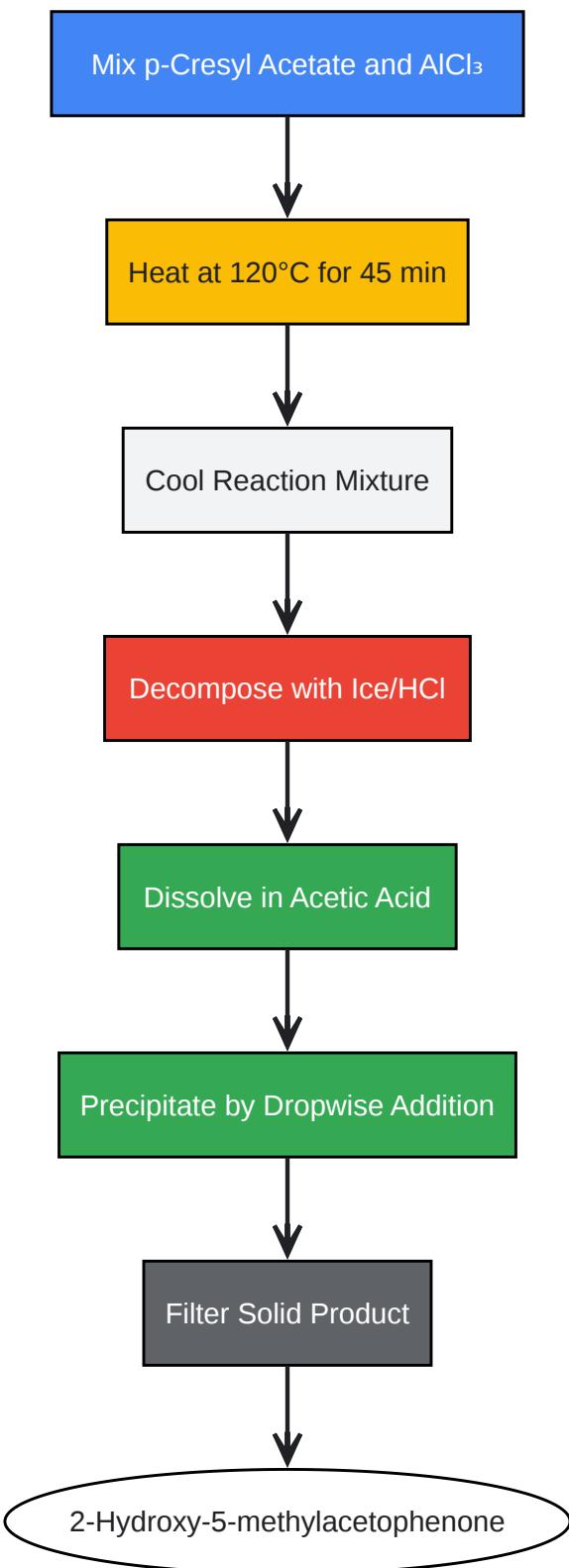
Materials:


- p-Cresol
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Crushed ice
- Concentrated hydrochloric acid (HCl)
- 5% Sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
- To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the suspension to 0-5°C in an ice bath.
- In a separate dry beaker, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
- Transfer the acetyl chloride solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over 10-15 minutes, maintaining the temperature between 0-5°C.
- Prepare a solution of p-cresol (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
- Add the p-cresol solution dropwise to the reaction mixture while keeping the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and remove the dichloromethane using a rotary evaporator to obtain the crude product.

- The crude product can be further purified by vacuum distillation or column chromatography.


Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Fries Rearrangement of p-Cresyl Acetate.

Caption: Friedel-Crafts Acylation of p-Cresol.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Fries Rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sgbaukrc.ac.in [sgbaukrc.ac.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime - Google Patents [patents.google.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074881#synthesis-pathways-for-2-hydroxy-5-methylacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com